5-Methyl-2-(tributylstannyl)furan

Physical Property Storage Handling

5-Methyl-2-(tributylstannyl)furan (CAS 118486-95-6) is a heteroaryl organotin compound, specifically a 2-stannylated furan bearing a methyl substituent at the 5-position of the furan ring. It is employed as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the synthesis of complex furan-containing molecules.

Molecular Formula C17H32OSn
Molecular Weight 371.1 g/mol
CAS No. 118486-95-6
Cat. No. B189434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(tributylstannyl)furan
CAS118486-95-6
Molecular FormulaC17H32OSn
Molecular Weight371.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C
InChIInChI=1S/C5H5O.3C4H9.Sn/c1-5-3-2-4-6-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
InChIKeyOTMIHZHASCPXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-Methyl-2-(tributylstannyl)furan (CAS 118486-95-6) as a Differentiated Organotin Reagent


5-Methyl-2-(tributylstannyl)furan (CAS 118486-95-6) is a heteroaryl organotin compound, specifically a 2-stannylated furan bearing a methyl substituent at the 5-position of the furan ring . It is employed as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the synthesis of complex furan-containing molecules . Its distinct substitution pattern, relative to unsubstituted or differently substituted stannyl furans, provides a specific electronic and steric profile that can be exploited to achieve regioselective functionalization in multi-step syntheses of pharmaceutical candidates and advanced materials .

Why 5-Methyl-2-(tributylstannyl)furan Cannot Be Replaced by Common Organotin or Boronic Acid Analogs


The substitution of 5-methyl-2-(tributylstannyl)furan with a generic furan organotin reagent or a boronic acid analog introduces critical differences in electronic properties, stability, and reactivity that can compromise synthetic outcomes. While both methyl and tributylstannyl groups similarly enhance the nucleophilicity of the furan's 5-position by approximately three orders of magnitude compared to an unsubstituted furan [1], the 5-methyl group imparts a unique regiochemical lock, directing further functionalization exclusively to the 2-position and preventing side reactions . Furthermore, the Stille coupling (organotin) and Suzuki coupling (boronic acid) are mechanistically distinct, with organostannanes often exhibiting superior stability and reactivity with specific electrophiles under conditions where boronic acids undergo rapid protodeboronation, making direct substitution unreliable without extensive re-optimization [2].

Quantitative Differentiation of 5-Methyl-2-(tributylstannyl)furan from Closest Analogs and Alternatives


Differentiation by Melting Point: Crystalline Solid vs. Liquid Oils of Unsubstituted Analogs

5-Methyl-2-(tributylstannyl)furan is a crystalline solid with a melting point of 189-190 °C, which is in stark contrast to many analogous organotin reagents, such as 2-(tributylstannyl)furan, which are liquids at ambient temperature . This physical property difference is not trivial; it provides a practical advantage for purification and accurate weighing of small quantities in a research setting .

Physical Property Storage Handling Purity

Enhanced C-5 Nucleophilicity and Regioselective Lock via 5-Methyl Substitution

The introduction of a tributylstannyl group to furan increases the nucleophilicity of the 5-position by approximately three orders of magnitude (~1000-fold) compared to an unsubstituted furan [1]. Critically, a methyl group was found to have an equivalent activating effect on nucleophilicity as a stannyl group [1]. Therefore, in 5-methyl-2-(tributylstannyl)furan, the 5-position is both electronically activated and sterically blocked, ensuring that subsequent Stille couplings occur exclusively at the desired 2-position, avoiding regioisomeric mixtures that would require difficult separations . This is a key differentiator from 2-(tributylstannyl)furan, which lacks this regiochemical control and can lead to mixtures of 2- and 5-coupled products.

Reactivity Regioselectivity Electrophilic Aromatic Substitution Stille Coupling

Patent-Validated Application in Adenosine Receptor Antagonist Synthesis

This specific organotin reagent is explicitly cited in Chinese Patent CN112028891B, which claims a class of compounds as adenosine receptor inhibitors, particularly targeting A2A and A2B receptors for cancer therapy [1]. The patent describes the use of 5-methyl-2-(tributylstannyl)furan as a key intermediate in the synthesis of these inhibitors, indicating its proven utility in constructing a specific pharmacophore scaffold [1]. While many stannanes are generic coupling partners, the inclusion of this precise compound in a granted patent for a high-value therapeutic target validates its role in a synthetic route that has been demonstrated to yield bioactive molecules.

Medicinal Chemistry Adenosine Receptor Antagonist Patent

Demonstrated Utility in Advanced Materials: Synthesis of Heteroaryl Rubrene Analogs

Commercial documentation and literature references identify 5-methyl-2-(tributylstannyl)furan as a specific building block for the synthesis of rubrene analogs bearing heteroaryl substituents . Rubrene is a benchmark material in organic electronics known for its high charge-carrier mobility [1]. The ability to incorporate a 5-methylfuran moiety into the rubrene core via Stille coupling allows for fine-tuning of the material's electronic and photophysical properties, an area of active research. This application distinguishes it from more common aryl stannanes used for simpler biaryl synthesis.

Materials Science Rubrene Organic Electronics Fluorescence

Validated Research and Industrial Application Scenarios for 5-Methyl-2-(tributylstannyl)furan


Synthesis of 5-Alkylidene-2(5H)-furanone Natural Product Scaffolds

The oxidative substitution of 5-methyl-2-(tributylstannyl)furan with lead tetraacetate provides a direct route to 5-substituted 5-acetoxy-2(5H)-furanones, which can be further converted to 5-alkylidene-2(5H)-furanones [1]. This methodology was used in the synthesis of natural product-like furanones, which are privileged scaffolds in drug discovery [1]. The presence of the 5-methyl group is essential as it becomes part of the final product's core structure, differentiating this reagent from other stannanes that would yield a different substitution pattern.

Development of Novel Adenosine A2A/A2B Receptor Antagonists for Immuno-Oncology

As detailed in patent CN112028891B, this compound serves as a critical intermediate in a synthetic route leading to a new class of adenosine receptor inhibitors [1]. The final compounds are claimed for use in treating cancers by modulating the immunosuppressive adenosine pathway in the tumor microenvironment [1]. For pharmaceutical chemists, using the identical building block validated in the patent literature de-risks the synthetic pathway and ensures that the resulting analogs are within the claimed intellectual property space.

Fine-Tuning Optoelectronic Properties of Rubrene-Based Organic Semiconductors

In materials science, the Stille coupling of 5-methyl-2-(tributylstannyl)furan with halogenated rubrene cores allows for the introduction of a 5-methylfuran-2-yl substituent onto the tetracene backbone [1]. This modification can alter the solid-state packing, frontier molecular orbital energy levels, and ultimately the charge transport properties of the resulting organic semiconductor [1]. This scenario highlights its specialized role in a cutting-edge field, justifying its procurement over simpler, less functionalized building blocks for device fabrication research.

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